molecular formula C5H9N B1218662 2-Methyl-1-pyrroline CAS No. 872-32-2

2-Methyl-1-pyrroline

Cat. No.: B1218662
CAS No.: 872-32-2
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
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Description

2-Methyl-1-pyrroline is a monocyclic imine and a derivative of pyrroline. It is a five-membered heterocyclic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . This compound is known for its various biological and pharmacological applications.

Scientific Research Applications

2-Methyl-1-pyrroline has a wide range of applications in scientific research:

Safety and Hazards

2-Methyl-1-pyrroline is highly flammable and may cause respiratory irritation, skin irritation, and serious eye irritation . In the event of fire and/or explosion, it is advised not to breathe fumes. Containers may explode when heated. Vapors may form explosive mixtures with air .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-pyrroline plays a significant role in biochemical reactions, particularly in the enantioselective enzymatic synthesis of ®- and (S)-2-methylpyrroline . It interacts with whole-cell catalysts isolated from Streptomyces species strains GF3587 and GF3546 . These interactions are crucial for the synthesis of chiral pharmacophores, which are essential in the development of various biologically and pharmaceutically relevant compounds . Additionally, this compound reacts with 2-oxopropanal to afford acetyl-1-pyrroline .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with enzymes and proteins involved in these pathways, thereby modulating their activity . The compound’s impact on cellular metabolism is particularly notable, as it can alter metabolic flux and metabolite levels, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to interact with enzymes and proteins involved in gene expression regulation further underscores its significance in modulating cellular functions . These interactions can lead to changes in gene expression patterns, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can enhance cellular function and metabolic activity . High doses may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to proline metabolism . It interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are crucial for the synthesis and catabolism of proline . These interactions can influence the levels of metabolites and the overall metabolic flux within cells . The compound’s role in proline metabolism underscores its significance in various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its activity and function . The compound’s distribution patterns are essential for understanding its pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s localization is crucial for its activity, as it determines the specific biochemical pathways and processes that it can modulate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-pyrroline can be synthesized through several methods. One common method involves the cyclization of 4-pentyn-1-amine using iridium complexes as catalysts. The reaction is carried out at 60°C, resulting in a high yield of this compound . Another method involves the reaction of 5-chloro-2-pentanone with sodium cyanide and ammonium acetate in a mixture of water and methanol at 50°C for 3 hours .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-mediated cyclizations. Transition metal-catalyzed cyclizations are employed to form the pyrroline ring, which is a key step in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetyl-1-pyrroline when reacted with 2-oxopropanal .

Comparison with Similar Compounds

  • 2-Methylpyrrolidine
  • 3-Ethyl-4-methyl-3-pyrrolin-2-one
  • 1-(2-Aminophenyl)pyrrole
  • 3-Pyrroline
  • 2-Acetylpyrrole

Uniqueness: 2-Methyl-1-pyrroline is unique due to its specific structure and the presence of a methyl group at the second position of the pyrroline ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSZPNIMMLSKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236173
Record name 3,4-Dihydro-5-methyl-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-32-2
Record name 2-Methyl-1-pyrroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pyrroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-5-methyl-2H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-5-methyl-2H-pyrrole
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Record name 2-METHYL-1-PYRROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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